molecular formula C8H13N3OS B14371064 S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate CAS No. 91040-88-9

S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate

Cat. No.: B14371064
CAS No.: 91040-88-9
M. Wt: 199.28 g/mol
InChI Key: FZABFLROUFMQRG-UHFFFAOYSA-N
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Description

S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a next-generation, water-soluble ligand used in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are essential for bioconjugation and click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method includes the use of O-tosyloxazoline derivatives, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate has several scientific research applications:

Mechanism of Action

The compound acts as a ligand in CuAAC reactions, where it coordinates with copper (I) ions to catalyze the cycloaddition of azides and alkynes. This reaction forms 1,2,3-triazole rings, which are stable and useful in various chemical and biological applications .

Properties

CAS No.

91040-88-9

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

S-tert-butyl 2-(1,2,4-triazol-1-yl)ethanethioate

InChI

InChI=1S/C8H13N3OS/c1-8(2,3)13-7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3

InChI Key

FZABFLROUFMQRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)CN1C=NC=N1

Origin of Product

United States

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